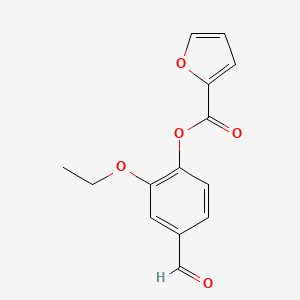

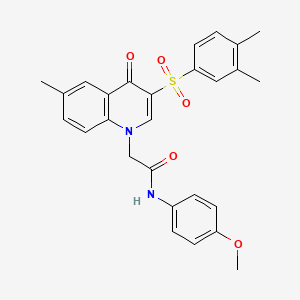

2-Ethoxy-4-formylphenyl 2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Ethoxy-4-formylphenyl 2-furoate” is a chemical compound with the molecular formula C14H12O5 . It has a molecular weight of 260.25 .

Molecular Structure Analysis

The InChI code for “2-Ethoxy-4-formylphenyl 2-furoate” is1S/C14H12O5/c1-2-17-13-8-10 (9-15)5-6-11 (13)19-14 (16)12-4-3-7-18-12/h3-9H,2H2,1H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.25 . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Synthesis of Insecticidal Esters : Elliott, Janes, and Pearson (1971) described a method for synthesizing 5-substituted 3-furoates, which are intermediates in the production of insecticidal esters. This involves chloromethylation of 3-furoates followed by a Friedel–Crafts reaction, yielding compounds like 5-aralkyl-3-furoates, relevant for insecticide development (Elliott, Janes, & Pearson, 1971).

Synthesis of Trifluoromethyl-Substituted Heteroarenes : Sommer et al. (2017) explored the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a building block for preparing trifluoromethyl-substituted thiophenes, furans, and other compounds. This synthesis approach demonstrates the versatility of ethoxy-substituted compounds in chemical reactions (Sommer, Braun, Schröder, & Kirschning, 2017).

Production of Copolyesters : Abid et al. (2008) discussed the reaction of 5,5'-Isopropylidene-bis(ethyl 2-furoate) with dimethyl terephthalate and ethan-1,2-diol to produce copolyesters containing both terephthalate and furoate units. These copolymers exhibit good thermal stability and are significant in polymer science (Abid, Kamoun, Gharbi, & Fradet, 2008).

Discovery of Phenolic Compounds : Lin et al. (1999) isolated new compounds from Tournefortia sarmentosa, including 2-ethoxy-4,5-dihydroxybenzaldehyde, showcasing the potential of ethoxy-substituted compounds in natural product chemistry (Lin, Tsai, Kuo, Liu, & Shiao, 1999).

Chemical Synthesis and Reactions : Various studies have focused on the synthesis and reaction mechanisms of related furoate compounds, contributing to organic chemistry and material science. Pevzner (2016) developed preparative procedures for certain furoates, exploring reactions like phosphorylation and chloromethylation, crucial for understanding complex organic synthesis (Pevzner, 2016).

Crystal Packing Studies : Zhang, Wu, and Zhang (2011) studied crystal packing interactions in compounds similar to 2-ethoxy-4-formylphenyl 2-furoate, revealing insights into molecular interactions important in crystallography and material design (Zhang, Wu, & Zhang, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

(2-ethoxy-4-formylphenyl) furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-2-17-13-8-10(9-15)5-6-11(13)19-14(16)12-4-3-7-18-12/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLYKPSRZZUUDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-formylphenyl 2-furoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)

![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)

![4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364718.png)

![1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2364719.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2364721.png)

![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)

![Ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)

![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)